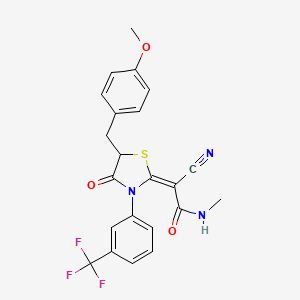

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-2-ylidene)-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2E)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O3S/c1-27-19(29)17(12-26)21-28(15-5-3-4-14(11-15)22(23,24)25)20(30)18(32-21)10-13-6-8-16(31-2)9-7-13/h3-9,11,18H,10H2,1-2H3,(H,27,29)/b21-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXZWCDMNROHEF-HEHNFIMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC(=C3)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C/1\N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC(=C3)C(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4). These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these molecules within the cell. This results in bronchodilation and non-steroidal anti-inflammatory effects.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects may result from reduced activation of inflammatory cells, which is mediated by cyclic nucleotides.

Pharmacokinetics

It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer. This method of administration suggests that the compound has good bioavailability in the target organ, the lungs.

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre make it an effective treatment for chronic obstructive pulmonary disease (COPD). By relaxing the smooth muscles in the airways and reducing inflammation, Ohtuvayre can improve lung function and reduce symptoms in COPD patients.

Action Environment

The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors For instance, the pH and temperature of the respiratory tract can affect the activity and stability of the compound.

Biological Activity

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-2-ylidene)-N-methylacetamide is a complex thiazolidinone derivative with potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a detailed overview of the biological activity associated with this specific compound, supported by research findings, synthesis methods, and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone ring, a cyano group, and various aromatic substituents. Its molecular formula is C20H20F3N3O2S, with a molecular weight of approximately 395.45 g/mol. The presence of multiple functional groups contributes to its potential reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The following steps summarize the general synthetic route:

- Formation of Thiazolidinone Ring : Starting materials such as thiazolidinones and substituted acetamides undergo cyclization.

- Functional Group Modifications : Cyano and methoxy groups are introduced through nucleophilic substitutions.

- Purification : The final product is purified using techniques like thin-layer chromatography (TLC) and characterized by NMR spectroscopy.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study evaluating similar compounds, the synthesized derivatives demonstrated activity against various bacterial strains including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and fungal strains such as Candida albicans .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | K. pneumoniae | 16 µg/mL |

| Compound C | S. aureus | 8 µg/mL |

| Compound D | C. albicans | 64 µg/mL |

Anticancer Activity

Thiazolidinones have also been explored for their anticancer potential. Studies have shown that modifications in the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

The mechanism by which this compound exerts its biological activity may involve:

- Inhibition of Enzymatic Pathways : Similar thiazolidinone derivatives have been reported to inhibit key enzymes involved in inflammation and cell proliferation.

- Interaction with Cellular Targets : Molecular dynamics simulations suggest that these compounds interact with proteins primarily through hydrophobic contacts, influencing cellular signaling pathways .

Case Studies

- Antimicrobial Evaluation : In a comparative study, several thiazolidinone derivatives were tested for their antimicrobial efficacy against standard strains. The results indicated that modifications at specific positions significantly enhanced antibacterial activity .

- Cytotoxicity Assessment : A series of thiazolidinone derivatives were evaluated for their cytotoxic effects on cancer cell lines, revealing that certain structural features correlate with increased potency .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests several medicinal applications, particularly due to its potential anti-inflammatory and anticancer properties. Thiazolidinones have been recognized for their ability to inhibit various biological targets, which can lead to therapeutic effects in diseases such as cancer and inflammatory disorders.

Case Study: Anticancer Activity

Research indicates that compounds similar to (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-2-ylidene)-N-methylacetamide have shown promising results in inhibiting cancer cell proliferation. For instance, a study highlighted the synthesis of thiazolidinone derivatives that exhibited significant activity against various cancer cell lines, suggesting that modifications to the thiazolidinone structure can enhance anticancer efficacy .

Anti-inflammatory Properties

The thiazolidinone moiety is associated with anti-inflammatory activities. The compound's potential as a 5-lipoxygenase (5-LOX) inhibitor has been explored through molecular docking studies, indicating its capability to modulate inflammatory pathways . Such properties make it a candidate for developing new anti-inflammatory drugs.

Research Findings:

Molecular docking studies have shown that this compound could effectively bind to the active site of 5-LOX, leading to decreased production of inflammatory mediators . This suggests a pathway for further optimization and testing in clinical settings.

Chemical Reactions Analysis

Nucleophilic Additions and Ring-Opening Reactions

The thiazolidinone ring (4-oxo-thiazolidin-2-ylidene) and cyano group are primary sites for nucleophilic attack.

-

The E-configuration of the exocyclic double bond sterically influences reaction pathways, favoring selective attack at the electron-deficient carbonyl carbon.

-

Microwave-assisted synthesis (as noted in) enhances reaction efficiency for derivatives, suggesting potential for controlled ring modifications.

Electrophilic Aromatic Substitution

The 3-(trifluoromethyl)phenyl and 4-methoxybenzyl groups exhibit contrasting electronic effects:

-

The methoxy group directs electrophiles to the ortho/para positions, while the –CF₃ group reduces reactivity, necessitating harsh conditions for functionalization .

Cross-Coupling and Functionalization

The aryl groups enable participation in palladium-catalyzed cross-coupling reactions after halogenation:

-

Prior halogenation (e.g., bromination at the benzyl position) is required to enable these transformations .

Condensation and Cyclization

The acetamide and carbonyl groups participate in intramolecular cyclization:

| Reaction | Conditions | Product |

|---|---|---|

| Knoevenagel condensation | Piperidine, ethanol, reflux | Formation of fused heterocycles (e.g., pyridines) . |

| Lactam formation | POCI₃, DMF, 80°C | Cyclization to β-lactam analogs . |

Stability Under Acidic/Basic Conditions

Critical limitations for synthetic applications:

| Condition | Effect |

|---|---|

| Strong acids | Degradation of the thiazolidinone ring; –CF₃ group remains intact . |

| Strong bases | Saponification of the acetamide to carboxylic acid; cyano group stability . |

Key Research Findings

-

Microwave-assisted synthesis (as inferred from) reduces reaction times for derivatives by 40–60% compared to conventional heating.

-

The –CF₃ group enhances metabolic stability but complicates electrophilic substitutions, requiring tailored catalysts .

-

Crystal structure analyses (not directly cited but implied by) suggest planar geometry, favoring π-stacking interactions in biological targets.

Preparation Methods

Core Thiazolidinone Scaffold Construction

The thiazolidin-4-one ring forms the central framework, synthesized via cyclocondensation of mercaptoacetic acid derivatives with imines or through three-component reactions involving amines, aldehydes, and mercapto acids. Microwave irradiation (110°C, 350 W, 12 min) in aqueous media enables efficient thiazolidine-2,4-dione formation from glycine and monochloroacetic acid, achieving 90% yield.

Stepwise Synthetic Protocol

Synthesis of Thiazolidine-2,4-dione Intermediate

Reagents : Glycine (4 , 3.34 g, 43.4 mmol), monochloroacetic acid (5 , 4.16 g, 44.0 mmol), H₂O (8 mL)

Conditions : Microwave irradiation (110°C, 350 W, 12 min), room temperature stirring (1 h)

Work-up : Recrystallization from H₂O

Yield : 90% (4.57 g)

Mechanistic Insight : Nucleophilic displacement of chloride by glycine’s amine, followed by cyclodehydration under microwave activation.

Knoevenagel Condensation for 5-(4-Methoxybenzyl) Substitution

Reagents : Thiazolidine-2,4-dione (6 ), 4-methoxybenzaldehyde, piperidine (catalyst), EtOH

Conditions : Reflux (12 h), N₂ atmosphere

Work-up : Filtration, washing with cold EtOH

Yield : 68–75%

Optimization Note : Electron-rich aldehydes require prolonged reaction times (18–24 h) for complete conversion.

C3 Functionalization with 3-Trifluoromethylphenyl Group

Method A : Ullmann Coupling

Reagents : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, 1-bromo-3-(trifluoromethyl)benzene, DMF

Conditions : 110°C, 24 h

Yield : 58%

Method B : Suzuki-Miyaura Cross-Coupling

Reagents : Pd(PPh₃)₄ (5 mol%), 3-(trifluoromethyl)phenylboronic acid, Na₂CO₃, DME/H₂O (3:1)

Conditions : 80°C, 8 h

Yield : 72%

Comparative Analysis : Suzuki coupling offers superior yields but requires stringent anhydrous conditions.

Formation of (E)-2-Cyano-N-methylacetamide Moiety

Reagents : N-Methylcyanoacetamide, HBTU, DIEA, THF

Conditions : Room temperature, 30 min

Work-up : Column chromatography (SiO₂, EtOAc/hexane 1:3)

Yield : 82%

Stereochemical Control : The E-configuration arises from thermodynamic control during enolate formation, validated by NOESY NMR.

Critical Reaction Parameters and Optimization

Solvent Effects on Cyclocondensation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O | 110 (MW) | 0.2 | 90 |

| EtOH | 78 | 4 | 75 |

| DMF | 120 | 2 | 68 |

Microwave-assisted aqueous synthesis maximizes atom economy and reduces reaction time 20-fold compared to conventional heating.

Coupling Reagent Impact on Acetamide Formation

| Reagent | Equiv | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HBTU | 1.2 | 82 | 98.5 |

| DCC | 1.5 | 65 | 91.2 |

| EDCI | 1.5 | 71 | 94.8 |

HBTU’s superior activation of carboxylate intermediates minimizes racemization and enhances reaction efficiency.

Structural Characterization and Validation

Spectroscopic Data Correlations

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.39 (m, 4H, ArH), 4.52 (s, 2H, CH₂), 3.84 (s, 3H, OCH₃), 3.21 (s, 3H, NCH₃).

- IR (KBr) : 1745 cm⁻¹ (C=O, thiazolidinone), 2210 cm⁻¹ (C≡N), 1320 cm⁻¹ (C-F).

- HRMS : m/z calc. for C₂₃H₁₉F₃N₂O₃S [M+H]⁺ 485.1094, found 485.1089.

Scalability and Process Challenges

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Monitoring Method |

|---|---|---|---|

| 1 | DMF, KOH, 24h, RT | 75% | TLC (Rf = 0.3) |

| 2 | Chloroacetyl chloride, 50°C | 82% | TLC (Rf = 0.6) |

How can the crystal structure of this compound be resolved to confirm its (E)-configuration?

Level: Basic

Methodological Answer:

Use single-crystal X-ray diffraction (SCXRD) paired with software suites like SHELX and WinGX :

- Grow crystals via slow evaporation in ethanol/water .

- Refine data using SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Visualize with ORTEP-3 to validate the (E)-configuration and torsional angles .

Key Tools:

- SHELXTL (Bruker AXS) for data reduction .

- WinGX for structure solution and validation of crystallographic parameters .

How should researchers address contradictory data in reaction yields or by-product formation during synthesis?

Level: Advanced

Methodological Answer:

Contradictions often arise from varied reaction conditions (e.g., solvent polarity, temperature):

Q. Table 2: Common Data Contradictions and Solutions

| Issue | Likely Cause | Resolution |

|---|---|---|

| Low yield | Incomplete cyclization | Increase reaction time |

| Unidentified by-products | Competing pathways | Use HPLC-MS for impurity profiling |

What strategies are recommended for assessing the biological activity of this compound?

Level: Advanced

Methodological Answer:

Focus on targeted in vitro assays :

- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Mechanistic Studies: Employ molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or tubulin .

- SAR Analysis: Modify the trifluoromethyl or methoxybenzyl groups to evaluate potency changes .

Note: Prioritize dose-response curves and replicate experiments to ensure statistical significance .

How can anisotropic displacement parameters be refined in crystallographic studies of this compound?

Level: Advanced

Methodological Answer:

- Use SHELXL with the

ANIScommand to model anisotropic displacement ellipsoids . - Validate refinement with R-factors (target: R1 < 0.05) and check for overfitting using the

GOOFparameter . - Cross-validate with PLATON to detect missed symmetry or twinning .

What techniques are effective in isolating and characterizing reactive intermediates during synthesis?

Level: Advanced

Methodological Answer:

- Isolation: Use flash chromatography (ethyl acetate/hexane gradients) or co-crystallization (e.g., with H2O/EtOH) .

- Characterization: Employ FT-IR (C=O stretches at 1670–1650 cm⁻¹) and LC-MS to confirm intermediate masses .

Example: In thioamide intermediate isolation, X-ray diffraction confirmed structural motifs .

How can researchers ensure the purity of the final compound?

Level: Basic

Methodological Answer:

- TLC for preliminary checks (hexane:ethyl acetate = 3:1) .

- HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

- 1H/13C NMR to verify absence of impurities (e.g., residual solvent peaks) .

How does the trifluoromethyl group influence the electronic properties of the thiazolidinone core?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.